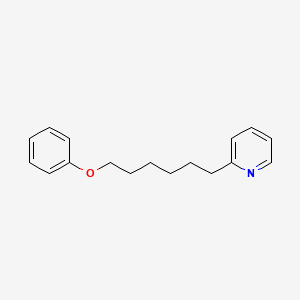
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione is a heterocyclic compound with the molecular formula C12H21NO2 It is a derivative of pyrrolidine, characterized by the presence of butyl and tetramethyl groups attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3,3,4,4-tetramethylpyrrolidine-2,5-dione with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the butyl group, where nucleophiles like halides or alkoxides replace the butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
Scientific Research Applications
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to target proteins with high affinity, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetramethylpyrrolidine-2,5-dione: Lacks the butyl group, leading to different chemical properties and reactivity.
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2-thione: Contains a sulfur atom instead of an oxygen atom, resulting in distinct chemical behavior.
Uniqueness
1-Butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione is unique due to the presence of both butyl and tetramethyl groups, which confer specific steric and electronic properties. These characteristics make it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
CAS No. |
112537-71-0 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-butyl-3,3,4,4-tetramethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H21NO2/c1-6-7-8-13-9(14)11(2,3)12(4,5)10(13)15/h6-8H2,1-5H3 |
InChI Key |
JOTMCGJCPJTIFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(C(C1=O)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


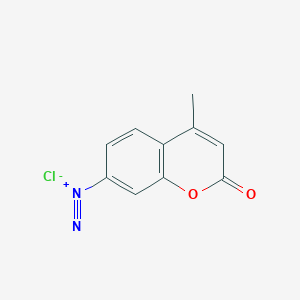
![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
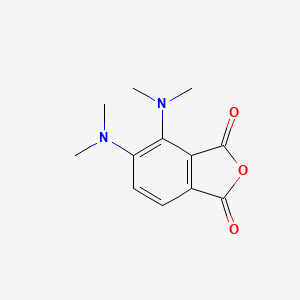
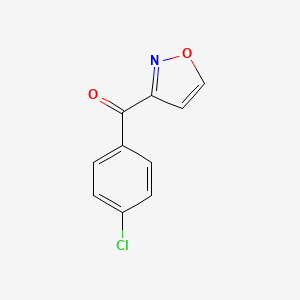
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
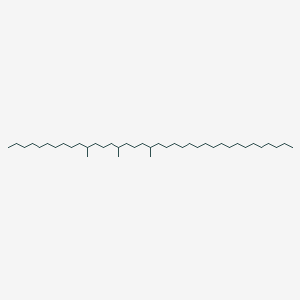
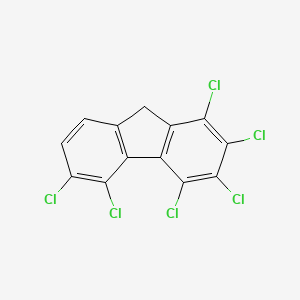
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
